1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
The compound “1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-4-sulfonamide” is a chemical compound. However, detailed information about this specific compound is not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound12.
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. However, specific information about the molecular structure of this compound is not available1.Chemical Reactions Analysis
I’m sorry, but I couldn’t find any information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find any information on the physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Chemical Characterization
Research into the synthesis and chemical characterization of sulfonamide-containing 1,5-diarylpyrazole derivatives, including compounds structurally related to "1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-4-sulfonamide", has led to the identification of potent and selective inhibitors of cyclooxygenase-2 (COX-2). These studies have laid the groundwork for the development of celecoxib, highlighting the compound's significance in medicinal chemistry (Penning et al., 1997).
Biological Activities
Several studies have focused on the biological activities of derivatives of this compound, including their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and showed promising biological activities without causing significant tissue damage, indicating their potential therapeutic value (Küçükgüzel et al., 2013).
Potential Therapeutic Applications
The compound and its derivatives have been evaluated for their potential therapeutic applications, particularly in treating conditions that require COX-2 inhibition. The synthesis, evaluation, and identification of these compounds as potent and selective COX-2 inhibitors highlight their significance in drug development processes aiming at treating conditions such as rheumatoid arthritis and osteoarthritis (Penning et al., 1997). Additionally, the exploration of these compounds for antimicrobial activities and their potential as anti-HCV agents further underscores their broad spectrum of possible therapeutic applications (El‐Emary et al., 2002; Küçükgüzel et al., 2013).
Safety And Hazards
Information on the safety and hazards of a compound is important for handling and storage. Unfortunately, I couldn’t find any information on the safety and hazards of this compound12.
Future Directions
Future directions could include further research into the properties and potential uses of this compound. However, specific information on future directions for this compound is not available12.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, you may want to consult a specialist or conduct further research.
properties
IUPAC Name |
1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3S/c1-19-8-11(7-17-19)23(21,22)18-9-12(20,13(14,15)16)10-5-3-2-4-6-10/h2-8,18,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUCEVOKPVZDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-4-sulfonamide |
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